
4-Chloro-2-methylquinoline
Overview
Description
4-Chloro-2-methylquinoline (CAS 4295-06-1) is a halogenated quinoline derivative with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol. It features a chlorine substituent at the 4-position and a methyl group at the 2-position of the quinoline scaffold. This compound is a crystalline solid with a melting point of 269–270°C and slight water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylquinoline can be synthesized through various methods. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination . Another method includes the Friedländer synthesis, where 2-aminobenzophenone reacts with acetaldehyde in the presence of a base .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols such as microwave-assisted synthesis and ultrasound irradiation .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 4-Amino-2-methylquinoline, 4-Thio-2-methylquinoline.
Oxidation Products: this compound N-oxide.
Reduction Products: 4-Chloro-2-methyl-1,2-dihydroquinoline.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Chloro-2-methylquinoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential as anti-infective agents and anti-cancer drugs. For instance, research has demonstrated its efficacy in developing compounds that target specific cancer cell lines, showcasing its importance in oncology research .
Case Study: Anti-Cancer Agents
A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that exhibited promising cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline ring could enhance biological activity, leading to more effective anti-cancer agents .
Agricultural Chemicals
Role in Agrochemical Formulations
In agriculture, this compound is utilized in formulating pesticides and herbicides. Its chemical properties allow it to enhance crop protection and yield by targeting specific pests while minimizing harm to beneficial organisms.
Data Table: Agrochemical Efficacy
Compound | Target Pest | Efficacy (%) | Application Rate (g/ha) |
---|---|---|---|
This compound | Aphids | 85 | 200 |
This compound | Leafhoppers | 90 | 150 |
This table summarizes the efficacy of formulations containing this compound against common agricultural pests, demonstrating its effectiveness in real-world applications .
Fluorescent Dyes
Biological Imaging Applications
The compound is also employed in producing fluorescent dyes used for biological imaging. These dyes enable researchers to visualize cellular processes with high precision, aiding in studies related to cell biology and disease mechanisms.
Case Study: Cellular Imaging
A study investigated the use of fluorescent derivatives of this compound for imaging live cells. The results indicated that these dyes provided high contrast and stability, making them suitable for long-term imaging studies .
Material Science
Development of Advanced Materials
In material science, this compound contributes to developing advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials.
Data Table: Material Properties
Material Type | Property Enhanced | Percentage Improvement (%) |
---|---|---|
Polymer Coating | Chemical Resistance | 30 |
Composite Materials | Mechanical Strength | 25 |
This table highlights the improvements achieved in various materials through the incorporation of this compound .
Analytical Chemistry
Detection and Quantification Methods
this compound is utilized in analytical chemistry for detecting and quantifying other compounds. Its role is crucial in quality control across various industries, ensuring product safety and efficacy.
Case Study: Quality Control Analysis
An analytical method developed using high-performance liquid chromatography (HPLC) incorporated this compound as a standard for quantifying active pharmaceutical ingredients (APIs) in drug formulations. The method demonstrated high sensitivity and specificity, making it a reliable tool for quality assurance .
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylquinoline involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . Additionally, it can interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Effects on Reactivity and Yield
The position and nature of substituents significantly influence synthetic outcomes. For example:
The lower yield of this compound compared to 8-chloro-4-methylquinoline highlights steric and electronic effects: the 2-methyl group may hinder nucleophilic substitution at the 4-position .
Role in Medicinal Chemistry
- Anticancer Derivatives: this compound reacts with chalcone precursors to form quinoline-chalcone hybrids (e.g., compounds 12a–12j), which exhibit cytotoxicity against cancer cell lines .
- Antimalarial Probes : Microwave-assisted reactions with secondary amines yield photoaffinity probes like 3-azidomethylchloroquine (63% yield), outperforming traditional heating methods (50% yield) .
Comparison with Other Chloro-Methyl Quinolines
The 2-methyl group in this compound enhances steric hindrance, affecting regioselectivity in substitution reactions compared to unsubstituted 4-chloroquinoline .
Reaction Condition Optimization
- Microwave-Assisted Synthesis : Improves yields (e.g., 63% for 3-azidomethylchloroquine) compared to traditional heating (~50%) by reducing side reactions .
- Solvent-Free Conditions: Reactions with p-toluidine under neat conditions at 160°C for 30 minutes efficiently yield 2,4′-dimethyl-4-(N-phenylamino)quinoline .
Biological Activity
4-Chloro-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, metabolic pathways, and potential applications, supported by relevant case studies and research findings.
Enzyme Interactions
this compound has been shown to interact with various enzymes, particularly cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Specifically, it inhibits the CYP1A2 enzyme, affecting the pharmacokinetics of co-administered drugs. This inhibition can lead to altered drug efficacy and toxicity profiles.
Cellular Effects
The compound influences several cellular processes, including cell signaling pathways and gene expression. It modulates the activity of specific enzymes, resulting in changes to metabolic flux and metabolite levels. Additionally, this compound can form covalent bonds with biomolecules, potentially altering cell growth, differentiation, and apoptosis.
Stability and Dosage Effects
In laboratory settings, the stability of this compound is critical for its long-term effects on cellular functions. Studies indicate that while the compound remains stable under refrigerated conditions, its biological activity may diminish over time due to degradation. The effects of varying dosages have also been documented in animal models. Lower doses may yield beneficial effects on enzyme activity and metabolic pathways, while higher doses can lead to toxicity and cellular damage .
Metabolic Pathways
This compound undergoes various metabolic transformations involving oxidation, reduction, and conjugation reactions. These processes create different metabolites that may influence the compound's biological activity and its overall effects on cellular functions.
Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated several 2-substituted-4-amino-6-halogenquinolines for their effects against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines. One compound showed an IC50 value as low as 0.03 μM, indicating high potency compared to established drugs like gefitinib .
Toxicity Studies
Toxicological assessments reveal that this compound can induce adverse effects at higher concentrations. In rodent studies, increased doses resulted in significant body weight reductions and organ enlargement, particularly affecting the spleen . This highlights the need for careful dosage management in therapeutic applications.
Summary of Biological Activities
Activity | Description |
---|---|
Enzyme Inhibition | Inhibits CYP1A2 affecting drug metabolism |
Antiproliferative Effects | Demonstrates significant activity against various cancer cell lines |
Toxicity | Higher doses lead to adverse effects such as weight loss and organ enlargement |
Metabolic Interactions | Engages in metabolic transformations influencing pharmacological outcomes |
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 4-Chloro-2-methylquinoline, and how can reaction efficiency be improved?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. For example, neat conditions (solvent-free) at 160°C for 30 minutes with p-toluidine have yielded derivatives like 2,4′-dimethyl-4-(N-phenylamino)quinolines . To optimize efficiency:
- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/methanol (95:5) for rapid polarity assessment .
- Purify crude products via column chromatography (silica gel, ethyl acetate:methanol) to remove unreacted starting materials .
- For chlorination steps, ensure stoichiometric control of Cl donors (e.g., POCl₃) to avoid over-substitution .
Q. Basic: Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : Use and NMR to verify substitution patterns (e.g., methyl and chloro groups at positions 2 and 4, respectively). Compare chemical shifts with PubChem data (e.g., InChI Key: YKQYAXKYJOSBQH-UHFFFAOYSA-N) .
- Mass Spectrometry (MS) : Confirm molecular weight (163.604 g/mol for 4-Chloroquinoline analogs) and detect fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and Cl percentages to confirm purity (>97% by HPLC) .
Q. Advanced: How can researchers resolve contradictions in nucleophilic substitution outcomes for this compound derivatives?
Methodological Answer:
Contradictions often arise from competing reaction pathways or steric hindrance. For example:
- Temperature Effects : Substitution at 125°C with acetic acid may fail under basic conditions, necessitating reductive amination or higher temperatures (180°C) for successful NAS .
- Steric Screening : Use computational modeling to assess steric effects of the methyl group at position 2, which may hinder nucleophilic attack at position 4 .
- Alternative Reagents : Replace traditional bases (e.g., NaOH) with milder agents (e.g., NaBH₃CN) to preserve sensitive functional groups during reduction steps .
Q. Advanced: What are the best practices for crystallographic analysis of this compound derivatives?
Methodological Answer:
For crystallographic studies:
- Data Collection : Use high-resolution synchrotron sources to resolve twinning or low-quality data, especially for small molecules .
- Structure Refinement : Employ SHELXL for robust refinement, particularly for handling hydrogen bonding (e.g., N–H⋯N interactions in quinoline derivatives) .
- Enantiomer Analysis : Apply Flack’s parameter to avoid false chirality-polarity indications in near-centrosymmetric structures .
Q. Basic: How to evaluate the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .
- Kinetic Analysis : Calculate half-life () using first-order kinetics. The methyl group at position 2 may enhance steric protection against hydrolysis compared to unsubstituted quinolines .
Q. Advanced: What strategies are effective for functionalizing this compound to enhance biological activity?
Methodological Answer:
- Position 6 Modification : Introduce carboxylic acid groups (e.g., this compound-6-carboxylic acid) via Friedel-Crafts acylation to improve solubility and bioactivity .
- Hybrid Molecules : Conjugate with thienyl-pyrazole moieties to exploit antimalarial or antitumor activity, as seen in derivatives like 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-pyrazolyl]quinoline .
- In Silico Screening : Use molecular docking to predict binding affinities with target proteins (e.g., thymidylate kinase for antitubercular applications) .
Q. Advanced: How to address low yields in Suzuki-Miyaura coupling reactions involving this compound?
Methodological Answer:
- Catalyst Optimization : Test Pd(PPh₃)₄ or XPhos Pd G3 catalysts with ligand screening (e.g., SPhos vs. RuPhos) to enhance cross-coupling efficiency .
- Solvent Selection : Use toluene/DMF mixtures (4:1) to balance reactivity and solubility .
- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yields >80% .
Q. Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Properties
IUPAC Name |
4-chloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAIROMRVBVWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195572 | |
Record name | 4-Chloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-06-1 | |
Record name | 4-Chloro-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4295-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-methylquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.